(3S,5R)-fluvastatin(1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25FNO4- |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/p-1/b12-11+/t18-,19-/m0/s1 |
InChI Key |
FJLGEFLZQAZZCD-JUFISIKESA-M |
SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Advanced Synthetic Strategies and Analog Design for 3s,5r Fluvastatin 1
Enantioselective Total Synthesis of (3S,5R)-Fluvastatin and its Antipode
The synthesis of enantiomerically pure statins, such as (3S,5R)-fluvastatin, is a significant focus in medicinal chemistry due to the stereospecificity of their biological activity. The (3R, 5S) enantiomer is known to be significantly more active in inhibiting HMG-CoA reductase than its (3S, 5R) counterpart. pharmgkb.orggoogle.com Consequently, various stereoselective synthetic strategies have been developed to produce the desired enantiomer in high purity.
Chiral Auxiliaries and Ligand-Mediated Approaches (e.g., Chiral Schiff Base Ligands, Titanium Catalysis)
A pivotal advancement in the asymmetric synthesis of fluvastatin (B1673502) involves the use of chiral auxiliaries and ligand-mediated catalysis. biotechjournal.in Titanium-based catalysts, in conjunction with chiral Schiff base ligands, have proven particularly effective. nih.govresearchgate.netsmolecule.com For instance, the reaction of an appropriate aldehyde with diketene (B1670635) in the presence of titanium tetraisopropoxide (Ti(O-i-Pr)4) and a chiral Schiff base ligand can facilitate a highly enantioselective synthesis of both (+)- and (-)-fluvastatin. nih.govresearchgate.net This method allows for the generation of β-hydroxy ketoesters with high enantiomeric excess (ee). nih.govsmolecule.com The choice of the Schiff base enantiomer dictates which fluvastatin enantiomer is produced. nih.govresearchgate.net
The mechanism of this catalysis often involves the formation of a chiral titanium complex that directs the stereochemical outcome of the reaction. researchgate.netodu.edu The steric and electronic properties of the Schiff base ligand are crucial in achieving high levels of enantioselectivity. researchgate.net Research has explored various novel chiral Schiff base ligands, including those derived from chloramphenicol, for titanium-mediated asymmetric aldol (B89426) reactions, demonstrating good yields and high enantioselectivity. rsc.org
Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis
| Catalyst System | Chiral Ligand | Key Reaction Step | Enantiomeric Excess (ee) | Reference |
| Ti(O-i-Pr)₄ | Chiral Schiff Base | Aldol reaction with diketene | 91% | nih.gov |
| Ti(IV)-enolate | Oxazolidinone | Diastereoselective addition to imines | >99.9% (after recrystallization) | smolecule.com |
Diastereoselective Reduction Methodologies (e.g., syn-1,3-Diol Formation)
A critical step in the synthesis of fluvastatin is the creation of the syn-1,3-diol moiety in the side chain. nih.gov Diastereoselective reduction of a β-hydroxy ketoester intermediate is a common and effective strategy. nih.govresearchgate.netresearchgate.net The Narasaka-Prasad reduction, which utilizes a boron chelating agent like diethylmethoxyborane (B30974) followed by reduction with sodium borohydride, is a well-established method for achieving the desired syn-diol stereochemistry. stackexchange.commdpi.com This reduction proceeds through a chelation-controlled mechanism where the boron reagent coordinates to the β-hydroxy and keto groups, directing the hydride attack to form the syn-diol. mdpi.com
Initial racemic synthesis of fluvastatin also involved the reduction of a ketone to a racemic syn-1,3-diol. researchgate.net However, enantioselective methods now allow for the production of the desired diastereomer with high selectivity. nih.govresearchgate.net Following the diastereoselective reduction, the resulting syn-1,3-diol esters, which can be obtained with up to 91% ee, can be further purified by recrystallization to achieve an enantiomeric excess greater than 99.9%. nih.govresearchgate.net
Synthesis of (3S,5R)-Fluvastatin Analogues and Derivatives for Structure-Activity Probing
The synthesis of analogues and derivatives of (3S,5R)-fluvastatin is crucial for investigating its mechanism of action, improving its therapeutic properties, and exploring new applications.
Incorporation of Stable Isotopes for Mechanistic Investigations (e.g., Deuterium (B1214612) Labeling)
The incorporation of stable isotopes, such as deuterium (²H), into the fluvastatin molecule is a valuable tool for mechanistic and pharmacokinetic studies. symeres.comresearchgate.netresearchgate.net Deuterium labeling can be used to probe the kinetic isotope effect, which can provide insights into reaction mechanisms. symeres.combeilstein-journals.org In drug metabolism studies, deuterium-labeled fluvastatin can serve as an internal standard for quantitative analysis of the drug and its enantiomers in biological samples. nih.gov This allows for the precise determination of pharmacokinetic parameters such as clearance rates and half-lives, which can be different for the two enantiomers. pharmgkb.orgnih.gov The use of deuterated reagents in multicomponent reactions is an emerging area for creating deuterium-labeled products. beilstein-journals.org
Chemical Modification for Targeted Delivery Research (e.g., Hydrogel Integration, Peptide Conjugation)
To enhance the therapeutic efficacy and explore new applications of fluvastatin, researchers have investigated various chemical modifications for targeted delivery.
Hydrogel Integration: Fluvastatin has been covalently incorporated into hydrogel networks for sustained and localized release. nih.govsemanticscholar.org In one approach, a fluvastatin-releasing macromer was synthesized and copolymerized with a dimethacrylated poly(ethylene glycol) solution. nih.gov The release of fluvastatin from the hydrogel is controlled by the hydrolysis of ester bonds, and the rate of release can be tuned by altering the length of a lactic acid spacer. nih.govnih.gov These fluvastatin-releasing hydrogels have been explored for applications in bone tissue engineering, as the released drug has been shown to promote the osteogenic differentiation of human mesenchymal stem cells. nih.govnih.gov Superporous hydrogel composites have also been investigated as a gastroretentive drug delivery system to enhance the biopharmaceutical performance of fluvastatin. ijpsjournal.com
Peptide Conjugation: Conjugation of fluvastatin to peptides has been explored as a strategy to enhance its delivery and activity, particularly in cancer research. nih.govdntb.gov.ua For instance, electrostatic conjugation of fluvastatin to the HIV-1 trans-activator of transcription (TAT) peptide was shown to significantly enhance its anti-proliferative activity and uptake in HepG2 liver cancer cells. nih.govdntb.gov.ua Another study developed a nanocomplex of fluvastatin with mastoparan, a peptide toxin from wasp venom, which demonstrated enhanced cytotoxicity against lung cancer cells. mdpi.comnih.gov Conjugation with the bee venom peptide melittin (B549807) has also been shown to increase the pro-apoptotic activity of fluvastatin in ovarian cancer cells. mdpi.com These peptide-drug conjugates often exhibit synergistic effects, leading to improved therapeutic outcomes compared to the individual components. nih.govmdpi.commdpi.com
Impurity Profiling and Control in (3S,5R)-Fluvastatin Synthesis Research
Impurity profiling and control are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. clearsynth.comclearsynth.com In the synthesis of fluvastatin, various impurities can arise from the manufacturing process or degradation. clearsynth.comtapi.com These impurities can include stereoisomers, byproducts from side reactions, and degradation products. cleanchemlab.com Regulatory bodies require strict control over these impurities. google.comfda.gov
Common impurities associated with fluvastatin include its various stereoisomers, such as the (3R,5R), (3R,5S), and (3S,5S) forms. clearsynth.com The anti-isomers (diastereomers) are particularly important to control, with the US-Pharmacopoeia limiting the anti-isomer of Fluvastatin-Na to not more than 0.8%. google.com Other process-related impurities can include ketone derivatives, where one of the hydroxyl groups on the side chain is oxidized. For example, 3-Keto Fluvastatin and 5-Keto-O-tert-butyl Fluvastatin are known impurities. clearsynth.com The 3-Keto impurity can emerge during deprotection or reduction steps in the synthesis.
Degradation of fluvastatin can also lead to the formation of impurities. Fluvastatin is known to be susceptible to photodegradation, which can cause discoloration. google.com It is also sensitive to acidic environments, where the hydroxy acid can degrade to its corresponding lactone. google.com Other degradation products include the Fluvastatin Hydroxy Diene Impurity. allmpus.com
The control of these impurities involves a deep understanding of the manufacturing process and the implementation of robust analytical methods. tapi.comsynzeal.com High-performance liquid chromatography (HPLC) is a commonly used technique for the detection and quantification of fluvastatin and its related substances. fda.govgoogle.com Forced degradation studies, involving exposure to acid, alkali, and oxidative conditions, are performed to identify potential degradation products.
Strategies to control impurities include optimizing the synthetic route to minimize the formation of byproducts and developing effective purification methods. tapi.com For instance, the highly stereoselective synthetic methods described previously not only improve the yield of the desired (3S,5R)-enantiomer but also reduce the levels of unwanted stereoisomers. google.comacs.org Controlling storage conditions, such as humidity and temperature, can also prevent degradation and the formation of impurities like those caused by the in-situ generation of carbonic acid from excipients. google.com
Below is a table of known impurities related to fluvastatin synthesis and degradation.
Table 1: Selected Impurities of Fluvastatin
| Impurity Name | Other Names/Designations | Type |
|---|---|---|
| (3R,5S)-Fluvastatin Sodium Salt | Fluvastatin anti-isomer | Stereoisomer |
| (3R,5R)-Fluvastatin Sodium Salt | Stereoisomer | |
| (3S,5S)-Fluvastatin Sodium Salt | Stereoisomer | |
| 3-Keto Fluvastatin Sodium Salt | Fluvastatin Ketone Sodium Salt | Process-related |
| Fluvastatin Lactone | Degradation product | |
| Fluvastatin EP Impurity A | Process-related | |
| Fluvastatin EP Impurity B | (3R,5S)-Fluvastatin t-butyl ester | Process-related |
| Fluvastatin EP Impurity C | Fluvastatin N-Ethyl Analog | Process-related |
| Fluvastatin EP Impurity D | Process-related | |
| Fluvastatin EP Impurity E | Process-related | |
| Fluvastatin EP Impurity F | Fluvastatin Hydroxydiene | Degradation product |
Stereochemical Investigations and Structure Activity Relationships Sar of Fluvastatin Enantiomers
Comparative Analysis of HMG-CoA Reductase Inhibitory Activity between (3S,5R)-Fluvastatin(1-) and (3R,5S)-Fluvastatin(1-)
The primary therapeutic effect of fluvastatin (B1673502) stems from its ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. wikipedia.orgdrugbank.com Research has unequivocally demonstrated that this inhibitory activity resides almost exclusively in one of the two enantiomers. The (+)-(3R,5S)-fluvastatin isomer is the pharmacologically active form, while the (-)-(3S,5R)-fluvastatin isomer is considered largely inactive. guidetopharmacology.orghelsinki.finih.gov
Enzyme kinetic studies provide quantitative measures of the inhibitory potential of different compounds. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Comparative studies of the fluvastatin enantiomers show a vast difference in their IC50 values against HMG-CoA reductase.
One study found that the IC50 value for (3R,5S)-fluvastatin was significantly lower than that for (3S,5R)-fluvastatin, confirming that the (3S,5R) enantiomer is effectively inactive as an HMG-CoA reductase inhibitor. helsinki.fi While specific IC50 values for the individual enantiomers can vary between experimental setups, the trend consistently shows the (3R,5S) form to be orders of magnitude more potent. For the racemic mixture, IC50 values have been reported in the range of 8 nM to 100 nM. medchemexpress.com
| Enantiomer | Relative HMG-CoA Reductase Inhibitory Potency | Supporting Evidence |
|---|---|---|
| (3R,5S)-Fluvastatin(1-) | High (Pharmacologically active form) | Exhibits a significantly lower IC50 value compared to its enantiomer. helsinki.fi This isomer is responsible for the vast majority of the HMG-CoA reductase inhibition. guidetopharmacology.orgnih.gov |
| (3S,5R)-Fluvastatin(1-) | Very Low / Inactive | Studies show a much higher IC50 value, indicating it is inactive or significantly less potent at inhibiting the enzyme. helsinki.fi |
The dramatic difference in inhibitory activity between the fluvastatin enantiomers is a direct result of their stereochemistry, which dictates how they fit into the active site of the HMG-CoA reductase enzyme. The active site contains a "cis loop" with several key amino acid residues that form critical bonds with the inhibitor. proteopedia.org
The pharmacophore of statins, the dihydroxyheptanoic acid moiety, mimics the structure of the natural substrate, HMG-CoA. nih.gov For effective inhibition, this portion of the statin molecule must bind with high affinity. The specific (3R,5S) configuration allows the hydroxyl and carboxyl groups to form a network of strong polar interactions and hydrogen bonds with residues such as Ser 684, Asp 690, Lys 691, and Lys 692. proteopedia.org Furthermore, hydrogen bonds between the statin's O5-hydroxyl group and residues Glu 559 and Asp 767 are crucial for anchoring the molecule in place. proteopedia.org
In contrast, the (3S,5R)-fluvastatin(1-) enantiomer, with its alternative spatial arrangement, cannot achieve this optimal orientation. Its hydroxyl groups are not positioned correctly to form the same high-affinity hydrogen bonds with the enzyme's active site residues. This poor fit results in significantly weaker binding, explaining its lack of inhibitory efficacy. helsinki.fi Additionally, hydrophobic ring structures on the fluvastatin molecule contribute to binding through van der Waals interactions with residues like Leu 562, Val 683, and Leu 853, but these interactions are insufficient to overcome the suboptimal polar contacts of the (3S,5R) enantiomer. proteopedia.org
Enzyme Kinetic Studies (e.g., IC50 Determination, Km, Vmax)
Impact of Stereochemistry on Off-Target Interactions and Pleiotropic Effects
Beyond the primary target of HMG-CoA reductase, the stereochemistry of fluvastatin enantiomers also influences their interactions with other biological systems, leading to differences in off-target effects and cholesterol-independent (pleiotropic) actions.
Enantioselective effects have been observed in the induction of drug-metabolizing cytochrome P450 (CYP) enzymes. Studies in human hepatocytes have shown that fluvastatin enantiomers differentially activate the pregnane (B1235032) X receptor (PXR), a key regulator of CYP genes. nih.govsemanticscholar.org For example, the enantiomers display different potencies in inducing CYP3A4, with the order of induction being (3S,5R) > (3R,5S). semanticscholar.org Similarly, enantiospecificity has been noted in the inhibition of CYP2C9, where the Ki value for (-)-3S,5R-fluvastatin was approximately four to five times higher than for (+)-3R,5S-fluvastatin, indicating weaker inhibition by the (3S,5R) form. nih.gov
| Biological Target/Effect | Observation | Reference |
|---|---|---|
| CYP3A4 Induction | The (3S,5R) enantiomer is a more potent inducer than the (3R,5S) enantiomer. | semanticscholar.org |
| CYP2C9 Inhibition | The (3S,5R) enantiomer is a weaker inhibitor (higher Ki) than the (3R,5S) enantiomer. | nih.gov |
| Efflux Transport (e.g., BCRP, MRPs) | The enantiomers show different rates of transport by various efflux proteins, which can affect their distribution and clearance. | helsinki.fi |
| Antioxidative Effects | Both enantiomers demonstrate similar antioxidative effects on copper ion-induced LDL oxidation. | medchemexpress.com |
Stereochemistry also plays a role in how the enantiomers are handled by drug transporters. The efflux transporters BCRP, MRP2, MRP3, and MRP4, which are important in the liver and intestine, have been shown to transport the fluvastatin enantiomers at different rates. helsinki.fi This can lead to different pharmacokinetic profiles; for instance, studies have shown higher plasma concentrations for the (-)-3S,5R isomer compared to the active (+)-3R,5S isomer after oral administration of the racemate. nih.gov
Interestingly, not all pleiotropic effects are stereoselective. For example, both the (3S,5R) and (3R,5S) enantiomers of fluvastatin exhibit similar antioxidative properties in protecting against LDL oxidation, suggesting this particular anti-atherosclerotic effect is independent of the molecule's specific stereochemical configuration. medchemexpress.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models for (3S,5R)-Fluvastatin(1-) and Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models are crucial in drug discovery for screening large databases of compounds and for designing new molecules with improved efficacy. researchgate.net
For HMG-CoA reductase inhibitors like fluvastatin, QSAR models have been developed to correlate specific structural features with inhibitory potency. nih.gov These models employ various machine learning algorithms and use molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.net For instance, descriptors like CATS2D, which encodes pharmacophore properties, have been used in models to predict HMG-CoA reductase inhibition. nih.gov
Although the (3S,5R) enantiomer is inactive against HMG-CoA reductase, it and its analogues are included in the datasets used to build and validate robust QSAR models. By including both active and inactive compounds, these models can more accurately learn the essential structural requirements for potent inhibition. nih.gov Such models can accelerate the discovery of novel cholesterol-lowering agents and can also be applied to understand the mechanisms of action for other compounds that may interact with HMG-CoA reductase. researchgate.net
Molecular and Cellular Mechanisms of 3s,5r Fluvastatin 1 Beyond Hmg Coa Reductase Inhibition
Modulation of Isoprenoid Biosynthesis Pathways
The inhibition of HMG-CoA reductase by (3S,5R)-fluvastatin(1-) leads to a reduction in the synthesis of mevalonic acid and, consequently, a decrease in the production of downstream isoprenoid intermediates. frontiersin.orgnih.gov These isoprenoids, including farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP), are crucial for the post-translational modification of a wide array of proteins. nih.govnih.gov
(3S,5R)-Fluvastatin(1-) curtails the synthesis of both FPP and GGPP. nih.govniph.go.jp These molecules serve as lipid attachments for a process called prenylation, which is essential for the proper localization and function of many intracellular signaling proteins. nih.govnih.gov FPP is a 15-carbon isoprenoid that is a substrate for farnesyltransferase, while GGPP is a 20-carbon isoprenoid utilized by geranylgeranyltransferase I and II. nih.gov By depleting the cellular pools of FPP and GGPP, (3S,5R)-fluvastatin(1-) indirectly inhibits the prenylation of key regulatory proteins.
A major consequence of reduced FPP and GGPP levels is the impaired function of small GTP-binding proteins, also known as small GTPases. nih.govresearchgate.net This family of proteins, which includes Rho, Rac, Rap, and Cdc42, acts as molecular switches in a multitude of cellular processes. nih.gov Their activity is dependent on their ability to cycle between an inactive GDP-bound state and an active GTP-bound state, a process that requires their localization to cellular membranes via prenylation. nih.gov
Rho: The Rho family of GTPases, which are primarily geranylgeranylated, are key regulators of the actin cytoskeleton, cell adhesion, and cell motility. nih.govahajournals.org Inhibition of Rho prenylation by fluvastatin (B1673502) leads to the accumulation of inactive Rho in the cytoplasm, thereby modulating various downstream signaling pathways. nih.gov
Rac and Cdc42: Rac and Cdc42, also members of the Rho family, are involved in regulating cell polarity, membrane trafficking, and gene transcription. ahajournals.orggla.ac.uk Similar to Rho, their function is dependent on geranylgeranylation, and thus is inhibited by fluvastatin. ahajournals.org
Rap: Rap proteins, which can be either farnesylated or geranylgeranylated, are involved in the regulation of cell adhesion and proliferation. nih.gov
The inhibition of the prenylation of these small GTP-binding proteins is a cornerstone of the pleiotropic effects of (3S,5R)-fluvastatin(1-), leading to a cascade of downstream effects on cellular function.
Inhibition of Farnesylpyrophosphate (FPP) and Geranylgeranylpyrophosphate (GGPP) Synthesis
Investigation of Anti-Inflammatory Mechanisms at the Cellular Level
Beyond its impact on isoprenoid biosynthesis, (3S,5R)-fluvastatin(1-) exhibits significant anti-inflammatory properties by directly influencing various cellular components of the inflammatory response.
(3S,5R)-Fluvastatin(1-) has been shown to modulate the expression of intercellular adhesion molecule-1 (ICAM-1). physiology.orgresearchgate.net ICAM-1 is a key adhesion molecule expressed on the surface of endothelial cells that facilitates the adhesion and transmigration of leukocytes to sites of inflammation. physiology.org Studies have demonstrated that fluvastatin can significantly decrease ICAM-1 expression. physiology.org For instance, in a rat model of pressure overload-induced aortic remodeling, fluvastatin treatment dose-dependently inhibited the increase in ICAM-1 protein levels. physiology.org This effect is thought to be mediated, at least in part, by the inhibition of the NF-κB signaling pathway, a critical regulator of ICAM-1 gene expression. physiology.orgresearchgate.net However, some studies have reported conflicting results, with one showing that fluvastatin could increase the expression of VCAM-1 and E-selectin in certain contexts. unige.ch
Table 1: Effect of Fluvastatin on ICAM-1 Expression
| Study Model | Fluvastatin Concentration/Dose | Effect on ICAM-1 | Reference |
| Rat model with aortic remodeling | Dose-dependent | Significantly decreased | physiology.org |
| Porcine carotid artery endothelial cells | 0.5 μmol/L | Conspicuously reduced | researchgate.net |
| Human umbilical vein endothelial cells (HUVEC) | 5 µM | Small increase in mRNA | unige.ch |
(3S,5R)-Fluvastatin(1-) can also modulate the production of various pro-inflammatory cytokines and chemokines. Research has shown that statins, including fluvastatin, can inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and interferon-gamma (IFNγ). frontiersin.orgplos.org
One study found that fluvastatin significantly decreased the levels of IL-8 in a concentration-dependent manner in whole blood from cystic fibrosis patients. plos.org This inhibitory effect was reversed by the addition of mevalonate (B85504), FPP, or GGPP, indicating the involvement of the isoprenoid pathway. plos.org Another study in a rat model of hemorrhagic shock showed that post-treatment with fluvastatin did not significantly suppress pro-inflammatory cytokines like TNF-α and IFN-γ, but it did lead to a meaningful increase in the anti-inflammatory cytokine IL-10. jksem.org In contrast, some research suggests that statins can enhance the release of IL-1β and IL-8 under certain conditions. mdpi.com
Table 2: Effect of Fluvastatin on Pro-Inflammatory Cytokine and Chemokine Production
| Cytokine/Chemokine | Cell/Model System | Fluvastatin Effect | Reference |
| IL-8 | Whole blood from cystic fibrosis patients | Decreased | plos.org |
| TNF-α | Rat model of hemorrhagic shock | No significant suppression | jksem.org |
| IFNγ | Rat model of hemorrhagic shock | No significant suppression | jksem.org |
| TNF-α, IL-6, IFN-γ | Influenza A virus-infected cells | Decreased | spandidos-publications.com |
(3S,5R)-Fluvastatin(1-) influences the interactions and phenotypes of various inflammatory cells. It has been shown to inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory cascade. nih.govahajournals.org This effect is likely due to a combination of factors, including the downregulation of adhesion molecules and the direct inhibition of leukocyte function-associated antigen-1 (LFA-1). nih.govahajournals.org
Furthermore, fluvastatin can alter the phenotype of macrophages. bohrium.commdpi.com One study demonstrated that fluvastatin converts macrophages into foam cells that overproduce NLRP3 inflammasome components, leading to a potent cytotoxic and IFNγ response against Mycobacterium tuberculosis. bohrium.commdpi.com Fluvastatin has also been shown to suppress mast cell and basophil IgE responses and can modulate the differentiation of T-cells, promoting the production of regulatory T cells (Tregs) while inhibiting Th1, Th2, and Th17 cells. archivesofmedicalscience.comnih.gov
Modulation of Pro-Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL8, IFNγ)
Analysis of Antioxidative Mechanisms
(3S,5R)-fluvastatin(1-) demonstrates notable antioxidant properties that contribute to its vasoprotective effects. These mechanisms are independent of its primary function of cholesterol reduction.
Research indicates that fluvastatin possesses the ability to directly scavenge hydroxyl radicals. This direct antioxidant activity is attributed to its unique chemical structure. jst.go.jp Studies have also shown that fluvastatin treatment can reduce markers of oxidative stress, such as urinary 8-iso-prostaglandin F2alpha. researchgate.net
(3S,5R)-fluvastatin(1-) and its metabolites have been shown to inhibit the copper-induced oxidation of low-density lipoprotein (LDL). researchgate.netnih.gov This protective effect is significant as the oxidative modification of LDL is a key event in the development of atherosclerosis. researchgate.netnih.gov In comparative studies, fluvastatin was more effective than pravastatin (B1207561) in reducing circulating oxidized LDL levels, an effect that appeared independent of its lipid-lowering capabilities. jst.go.jp The mechanism involves prolonging the lag time of LDL oxidation and suppressing the rate of this process. nih.govresearchgate.net This antioxidative action is considered a direct effect of the fluvastatin molecule. nih.govresearchgate.net Furthermore, fluvastatin has been observed to increase the particle size of LDL, which may also contribute to its anti-atherosclerotic effects. researchgate.net In combination with 17β-estradiol, fluvastatin exhibits an additive antioxidative effect, further delaying the onset of LDL oxidation. thieme-connect.com
| Study Focus | Key Findings | References |
|---|---|---|
| Direct Antioxidant Activity | Fluvastatin directly scavenges hydroxyl radicals and reduces oxidative stress markers. | jst.go.jpresearchgate.net |
| LDL Oxidation Inhibition | Fluvastatin and its metabolites inhibit CuSO4-induced LDL oxidation, with one metabolite showing potency comparable to vitamin E. This effect is independent of mevalonate. | researchgate.net |
| Comparative LDL Protection | Fluvastatin was more effective than pravastatin in reducing circulating oxidized LDL levels. | jst.go.jp |
| Mechanism of LDL Protection | Fluvastatin prolongs the lag time and suppresses the rate of copper-induced LDL oxidation in a dose-dependent manner. | nih.govresearchgate.net |
| Effect on LDL Particle Size | Fluvastatin treatment increases LDL particle size. | researchgate.net |
| Synergistic Antioxidant Effect | In combination with 17β-estradiol, fluvastatin shows an additive effect in delaying LDL oxidation. | thieme-connect.com |
Direct Scavenging of Reactive Oxygen Species (ROS)
Mechanisms of Anti-Proliferative and Pro-Apoptotic Effects in Specific Cell Lines
(3S,5R)-fluvastatin(1-) exerts significant anti-proliferative and pro-apoptotic effects in various cell types, including cancer cells and vascular smooth muscle cells (VSMCs), through mechanisms that are independent of its cholesterol-lowering action.
In several cancer cell lines, fluvastatin has demonstrated anti-proliferative activity. For instance, it has been shown to inhibit the proliferation of malignant melanoma A-375 and muscle Ewing's sarcoma A-673 cancer cells in a time- and dose-dependent manner. nih.gov It also suppresses the proliferation, migration, and invasion of endometrial cancer cells while promoting apoptosis. nih.gov In high-grade breast cancer, fluvastatin has been found to reduce tumor proliferation and increase apoptosis. duke.edu The anti-tumor effects of fluvastatin have also been noted in non-small cell lung cancer (NSCLC) cells, where it suppresses cell growth and induces apoptosis. archivesofmedicalscience.com
In vascular smooth muscle cells (VSMCs), fluvastatin has been shown to inhibit proliferation and enhance apoptosis. nih.govnih.gov The anti-proliferative effect is more potent with the 3R,5S enantiomer, which is a more potent inhibitor of HMG-CoA reductase. researchgate.net Fluvastatin also suppresses advanced glycation end products (AGEs)-induced VSMC proliferation, migration, and extracellular matrix accumulation. nih.gov
The anti-proliferative effects of fluvastatin are closely linked to its ability to modulate the expression of key cell cycle regulatory proteins. In vascular smooth muscle cells, fluvastatin has been shown to suppress the expression of cyclin D1 and cyclin-dependent kinase 4 (Cdk4), while increasing the levels of the cyclin-dependent kinase inhibitors p21 and p27. nih.govplos.orgresearchgate.net This leads to cell cycle arrest in the G0/G1 phase. nih.govresearchgate.net
Similarly, in hypoxic human umbilical vein endothelial cells (HUVECs), fluvastatin treatment leads to a reduction in cyclin B1 and cyclin D1 levels and an increase in p27 and p53, contributing to the mitigation of hypoxia-induced abnormal proliferation. spandidos-publications.com In human cervical cancer HeLa cells, fluvastatin has been observed to affect the levels of p21, cyclin D1, and ATF3. plos.org
| Cell Line | Effect of Fluvastatin | Impact on Cell Cycle Proteins | References |
|---|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) | Inhibits proliferation and migration, induces apoptosis. | Suppresses Cyclin D1 and Cdk4; Increases p21 and p27. | nih.govnih.govnih.govplos.orgresearchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVECs) - Hypoxic | Mitigates abnormal proliferation. | Reduces Cyclin B1 and Cyclin D1; Increases p27 and p53. | spandidos-publications.com |
| Human Cervical Cancer (HeLa) Cells | Induces p21 expression. | Affects p21, Cyclin D1, and ATF3 levels. | plos.org |
| Malignant Melanoma (A-375) & Muscle Ewing's Sarcoma (A-673) | Inhibits proliferation. | Not specified. | nih.gov |
| Endometrial Cancer Cells | Suppresses proliferation, migration, and invasion; promotes apoptosis. | Upregulates SIRT6. | nih.gov |
| High-Grade Breast Cancer | Reduces proliferation and increases apoptosis. | Not specified. | duke.edu |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Suppresses growth and induces apoptosis. | Inhibits Braf/MEK/ERK1/2 and Akt signaling pathways. | archivesofmedicalscience.com |
Exploration of Effects on Endothelial Cell Function and Nitric Oxide Synthase (eNOS) Regulation
(3S,5R)-fluvastatin(1-) has been shown to improve endothelial function, a critical factor in maintaining vascular health. One of the key mechanisms is its effect on the regulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a potent vasodilator. nih.govnih.gov
Studies have demonstrated that fluvastatin increases both the expression and activity of eNOS in human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net It enhances the phosphorylation of eNOS at specific sites (Ser-1177 and Ser-633) through the PI3-kinase/Akt and PKA pathways, respectively, leading to increased NO production. nih.gov Furthermore, fluvastatin potentiates the expression of the GTPCH gene, which is involved in the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for eNOS function. nih.gov By increasing BH4 availability, fluvastatin helps to prevent eNOS "uncoupling," a state where the enzyme produces superoxide (B77818) instead of NO. umich.edu
Modulation of Extracellular Matrix Remodeling Proteins
(3S,5R)-fluvastatin(1-) has been shown to influence the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation and remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in various pathological processes, including atherosclerosis and cancer metastasis.
In the context of cardiovascular disease, fluvastatin has been found to inhibit the expression of MMP-1 in human vascular endothelial cells and MMP-9 in macrophages. ahajournals.orgajprd.com In a mouse model of myocardial infarction, fluvastatin treatment was associated with the attenuation of increased MMP-2 and MMP-13 activity, which contributed to the amelioration of left ventricular remodeling and failure. ahajournals.orgahajournals.org
Furthermore, in vascular smooth muscle cells, fluvastatin has been shown to suppress the accumulation of ECM molecules like fibronectin and collagen, which is partly mediated by its inhibitory effect on connective tissue growth factor (CTGF). nih.gov In the context of bone formation, low concentrations of fluvastatin have been observed to increase the expression of COL1A2, a gene involved in collagen synthesis, suggesting a role in promoting ECM maturation in osteogenic differentiation. mdpi.com
Conversely, in the context of cancer, changes in N-glycan remodeling and metabolism, which can be influenced by fluvastatin, are associated with the epithelial-mesenchymal transition (EMT) and metastasis in breast cancer. researchgate.net
Interactions with Other Cellular Enzymes and Proteins
While the primary mechanism of action for (3S,5R)-fluvastatin(1-) is the inhibition of HMG-CoA reductase, a growing body of research indicates that its therapeutic effects may be broader, involving interactions with a variety of other cellular enzymes and proteins. These interactions, often referred to as the pleiotropic effects of statins, are independent of the compound's impact on cholesterol synthesis and are a subject of ongoing investigation. This section details the known interactions of (3S,5R)-fluvastatin(1-) with several of these alternative molecular targets.
A notable example of such an interaction is with adenylate kinase isoenzyme 1 (hAK1) , a key enzyme in cellular energy homeostasis. Studies have demonstrated that fluvastatin can inhibit hAK1 in a noncompetitive manner. nih.govresearchgate.netresearchgate.net This interaction was confirmed through fluorescence spectroscopy, which showed that fluvastatin quenches the intrinsic fluorescence of hAK1, indicating the formation of a stable complex with a binding constant in the order of 10⁴ M⁻¹. nih.govresearchgate.netresearchgate.net
Fluvastatin also interacts with various membrane transporters, which can influence its distribution and disposition. Research has identified (3S,5R)-fluvastatin(1-) as a substrate for multidrug resistance-associated protein 1 (MRP1) and multidrug resistance-associated protein 5 (MRP5) . helsinki.finih.gov These transporters are expressed in various tissues, including skeletal muscle, and may play a role in modulating intracellular concentrations of the drug. nih.gov Vesicular transport assays have quantified the uptake of the (3S,5R)-enantiomer by these proteins, revealing distinct transport efficiencies. helsinki.finih.gov
Beyond enzymes and transporters, (3S,5R)-fluvastatin(1-) has been shown to interact with cell adhesion molecules and structural proteins. It selectively blocks the function of leukocyte function-associated antigen-1 (LFA-1) , an integrin crucial for inflammatory responses, by binding to a novel allosteric site. nih.gov This interaction is not related to HMG-CoA reductase inhibition and presents a potential mechanism for anti-inflammatory effects. nih.gov Additionally, surface plasmon resonance studies have provided evidence for the interaction of fluvastatin with the N-terminal domain of human gap junction gamma-3 protein (also known as connexin 30.2/31.3), suggesting a possible influence on cell-to-cell communication. nih.gov
The collective findings on these interactions underscore the multifaceted molecular activity of (3S,5R)-fluvastatin(1-). The following table summarizes the key quantitative findings from this research.
| Interacting Protein/Enzyme | Type of Interaction | Quantitative Data | Research Findings |
| Adenylate Kinase Isoenzyme 1 (hAK1) | Noncompetitive Inhibition | Binding constant: ~10⁴ M⁻¹ | Fluvastatin forms a stable complex with hAK1, leading to its inhibition. nih.govresearchgate.netresearchgate.net |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Substrate | Uptake ratio for (3S,5R)-fluvastatin: 2.0 ± 0.1; Km for racemic fluvastatin: 225 µM | MRP1 actively transports (3S,5R)-fluvastatin(1-). helsinki.finih.gov |
| Multidrug Resistance-Associated Protein 5 (MRP5) | Substrate | Uptake ratio for (3S,5R)-fluvastatin: 3.7 ± 0.1; Km for racemic fluvastatin: 23 µM | MRP5 actively transports (3S,5R)-fluvastatin(1-), with a higher affinity compared to MRP1. helsinki.finih.gov |
| Na+-dependent Taurocholate Cotransporting Polypeptide (NTCP) | Competitive Inhibition & Substrate | IC₅₀: 40 µM; Km: 250 ± 30 µM; Vmax: 1340 ± 50 ng/mg protein/min | Fluvastatin both inhibits and is transported by NTCP, indicating a direct interaction at the bile acid binding site. nih.govru.nl |
| Leukocyte Function-Associated Antigen-1 (LFA-1) | Allosteric Inhibition | N/A | Fluvastatin binds to a novel allosteric site on LFA-1, distinct from its active site, to inhibit its function. nih.gov |
| Gap Junction Gamma-3 Protein (Connexin 30.2/31.3) | Binding | N/A | Fluvastatin interacts with the N-terminal sequence of this gap junction protein. nih.gov |
Preclinical Investigations of 3s,5r Fluvastatin 1 in Experimental Disease Models
Cardiac Remodeling and Myocardial Function Studies (e.g., Post-Infarction Models)
In experimental models of myocardial infarction, fluvastatin (B1673502) has demonstrated significant cardioprotective effects by mitigating adverse cardiac remodeling. A study using a mouse model of post-infarction heart failure, induced by coronary artery ligation, found that long-term treatment with fluvastatin improved survival. nih.gov The administration of fluvastatin attenuated the dilatation of the left ventricle (LV), a key component of post-infarction remodeling. nih.gov Furthermore, it led to a decrease in LV end-diastolic pressure and reduced lung weight, indicative of improved cardiac function and reduced heart failure. nih.gov
At the cellular and tissue level, fluvastatin treatment reduced cardiac myocyte hypertrophy and interstitial fibrosis in the non-infarcted areas of the left ventricle. nih.gov This was associated with an improvement in LV ejection performance. nih.gov The mechanisms underlying these benefits appear to involve the modulation of extracellular matrix turnover, as fluvastatin treatment attenuated the increased activity of matrix metalloproteinase (MMP)-2 and MMP-13 that occurs after a myocardial infarction. nih.gov Other research suggests a potential role for the cytokine IL-33, as fluvastatin has been shown to increase its expression in human cardiomyocytes and fibroblasts, and the absence of IL-33 can exacerbate cardiac remodeling. researchgate.net
Bone Tissue Engineering Applications
Fluvastatin has been identified as a promising molecule for applications in bone tissue engineering due to its ability to promote the differentiation of stem cells into bone-forming cells.
Studies have shown that fluvastatin can trigger the osteogenic differentiation of human mesenchymal stem cells (hMSCs). nih.gov In one investigation, a hydrogel delivery system that released fluvastatin was used to treat hMSCs in vitro. nih.gov The released fluvastatin was found to significantly increase the gene expression of key osteogenic markers. nih.gov After 14 days, the expression of Core-binding factor alpha 1 (CBFA1), alkaline phosphatase (ALP), and collagen type I (COL I) was substantially upregulated compared to controls. nih.gov This induction of osteogenic genes was accompanied by a notable increase in mineralization, a critical final step in bone formation. nih.gov In a separate ex vivo model using embryonic chick femurs, low concentrations of fluvastatin also enhanced osteogenic outcomes, as evidenced by increased bone volume fraction, collagen matrix maturation, and mineral deposition. mdpi.com
A key mechanism behind fluvastatin's osteogenic potential is its ability to regulate the production of Bone Morphogenetic Protein-2 (BMP2), a potent growth factor that induces bone and cartilage formation. nih.govnih.gov Treating hMSCs with fluvastatin released from a hydrogel resulted in a 1.5- to 2.0-fold increase in BMP2 production over a two-week period. nih.gov Similarly, another study found that fluvastatin promotes the chondrogenic (cartilage-forming) differentiation of adipose-derived mesenchymal stem cells by inducing endogenous BMP2. nih.gov However, the effect may be context-dependent, as one study investigating the differentiation of hMSCs reported that fluvastatin induced a neuroglial (nerve-like) morphology rather than an osteoblastic one, and in this specific context, BMP-2 expression was downregulated. nih.gov
Induction of Osteogenic Differentiation in Human Mesenchymal Stem Cells (hMSCs)
Antiviral Potential in Cell Culture and Animal Models (e.g., Influenza Virus, SARS-CoV-2)
Preclinical studies have revealed that fluvastatin possesses antiviral properties against several respiratory viruses, including influenza virus and SARS-CoV-2.
In cell culture models, fluvastatin demonstrated the ability to inhibit infection by both low and high pathogenic coronaviruses, including SARS-CoV-2. nih.gov Treatment of human lung cells with fluvastatin significantly reduced the release of infectious SARS-CoV-2 particles, with one study reporting a 4-fold reduction in viral titers. nih.gov This was accompanied by a significant decrease in viral genome copy numbers in the cell culture supernatant. nih.gov
Fluvastatin's potential against influenza A virus has also been investigated in vitro. nih.gov These studies showed that the compound affects the synthesis of viral RNA and protein, leading to a marked reduction in virus production. nih.gov A study on MDCK cells infected with an H1N1 influenza strain reported a 50% inhibitory concentration (IC₅₀) of 10.45 µM for fluvastatin. mdpi.com
The antiviral action of fluvastatin appears to involve effects on both viral replication machinery and the host's response. In SARS-CoV-2 infected lung cells, proteomic analysis revealed that fluvastatin treatment specifically downregulated host proteins and pathways that are important for RNA degradation, protein translation, and viral replication. nih.gov Notably, this effect was observed without significantly altering the innate antiviral immune responses of the infected cells. nih.gov
In the context of influenza virus infection, fluvastatin was shown to protect host cells from virus-induced inflammation. nih.gov It achieved this by reducing the production of pro-inflammatory cytokines, including tumour necrosis factor-α (TNF-α), interleukin 8 (IL-8), and interferon-γ (IFN-γ). nih.gov
Evaluation of Specificity and Off-Target Effects in Preclinical Models
Investigations into the broader biological effects of fluvastatin have revealed activities that extend beyond its primary function as an HMG-CoA reductase inhibitor, often termed pleiotropic effects. These effects are frequently linked to the inhibition of the mevalonate (B85504) pathway, which is responsible for producing isoprenoids like geranylgeranyl pyrophosphate (GGPP) in addition to cholesterol. nih.govresearchgate.net
An example of a distinct, context-dependent effect was observed in a study on human MSCs. nih.gov While statins were expected to induce bone formation, treatment with fluvastatin and lovastatin (B1675250) resulted in the differentiation of these stem cells into neuroglial-like cells instead. nih.gov This morphological change was inhibited by the co-administration of GGPP, indicating the effect was a specific consequence of inhibiting the mevalonate pathway, rather than an unrelated off-target effect. nih.gov
The antiviral activity of fluvastatin against SARS-CoV-2 may also be a specific effect not shared by all statins. nih.gov Quantitative proteomics showed that fluvastatin induced a unique protein expression profile in infected cells compared to simvastatin (B1681759) and rosuvastatin, suggesting its mechanism may be independent of its primary target, HMG-CoA reductase. nih.gov
Furthermore, the cellular uptake and disposition of fluvastatin can be stereospecific. The two enantiomers, (3R,5S) and (3S,5R), are handled differently by certain cellular transporters. nih.gov For instance, genetic variants in the transporter protein SLCO1B1 were found to have an enantiospecific effect on the pharmacokinetics of the active 3R,5S-fluvastatin, highlighting the differential biological handling of the isomers. nih.gov Cellular uptake studies also show specificity; a carrier-mediated transport system for fluvastatin exists in rat hepatocytes, whereas uptake into human aortic endothelial cells appears to occur mainly via non-specific simple diffusion. nih.gov
Metabolic Characterization and Pharmacokinetic Mechanisms of 3s,5r Fluvastatin 1
In Vitro Metabolic Pathways and Metabolite Identification
The biotransformation of fluvastatin (B1673502) is a complex process primarily occurring in the liver. hpra.ie It involves multiple cytochrome P450 (CYP) isoenzymes and results in several metabolites, some of which retain pharmacological activity. drugbank.comnih.gov
Role of Cytochrome P450 Isoenzymes (e.g., CYP2C9, CYP2C8, CYP3A4) in Metabolism
Fluvastatin's metabolism is predominantly mediated by the cytochrome P450 system, with CYP2C9 being the principal enzyme responsible for approximately 75% of its metabolism. drugbank.comnih.govmedsinfo.com.auwikipedia.org To a lesser extent, CYP3A4 and CYP2C8 also contribute, accounting for about 20% and 5% of its metabolism, respectively. drugbank.comnih.govmedsinfo.com.auwikipedia.org This multi-pathway metabolism makes fluvastatin less susceptible to significant drug-drug interactions compared to statins metabolized by a single CYP enzyme. wikipedia.orgnih.gov
Studies using selective inhibitors have helped to clarify the roles of these isoenzymes. For instance, sulfaphenazole, a CYP2C9 inhibitor, significantly inhibits the formation of certain fluvastatin metabolites, while ketoconazole, a CYP3A inhibitor, affects the production of others. pharmgkb.org Quercetin, an inhibitor of CYP2C8, has a moderate inhibitory effect on the formation of all three primary metabolites. pharmgkb.org Interestingly, some research suggests that fluvastatin can induce the expression of CYP3A and CYP2B enzymes in vitro. drugsporphyria.net
The involvement of these specific CYP enzymes highlights the potential for variability in drug response due to genetic polymorphisms, particularly in the CYP2C9 gene. nih.govnih.gov
Table 1: Contribution of Cytochrome P450 Isoenzymes to Fluvastatin Metabolism
| Isoenzyme | Approximate Contribution | Primary Metabolites Formed |
| CYP2C9 | ~75% | 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, N-desisopropyl-fluvastatin |
| CYP3A4 | ~20% | 6-hydroxy-fluvastatin, 5-hydroxy-fluvastatin |
| CYP2C8 | ~5% | 5-hydroxy-fluvastatin |
This table provides an overview of the primary cytochrome P450 enzymes involved in the metabolism of fluvastatin and their approximate contributions based on available in vitro data.
Characterization of Major Metabolites (e.g., 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, N-desisopropyl-fluvastatin)
The primary metabolic pathways for fluvastatin are hydroxylation of the indole (B1671886) ring and N-dealkylation. drugbank.com This results in three major metabolites:
5-hydroxy-fluvastatin: This metabolite is formed through the action of multiple CYP enzymes, including CYP2C9, CYP3A4, CYP2C8, and even CYP2D6. nih.govsemanticscholar.org
6-hydroxy-fluvastatin: The formation of this metabolite is considered a major metabolic pathway. pharmgkb.org While primarily generated by CYP2C9, some studies indicate that CYP3A4 is the main enzyme responsible for its formation. nih.govpharmgkb.orgsemanticscholar.orgjst.go.jp
N-desisopropyl-fluvastatin: This pharmacologically inactive metabolite is produced through N-dealkylation. drugbank.comhpra.iewikipedia.org Its formation is largely attributed to CYP2C9. nih.govsemanticscholar.orgjst.go.jp
Both 5-hydroxy-fluvastatin and 6-hydroxy-fluvastatin possess pharmacological activity. drugbank.comhpra.ie However, they are found in the bloodstream as inactive conjugates (glucuronides and sulfates) and are quickly eliminated. drugbank.com The two enantiomers of fluvastatin are metabolized in a similar fashion. drugbank.comnih.gov
Cellular Uptake Mechanisms of (3S,5R)-Fluvastatin(1-)
The entry of fluvastatin into hepatocytes, its primary site of action, is a critical step for its therapeutic effect. This process involves a combination of active transport and passive diffusion.
Saturable Transport Systems in Hepatocytes (e.g., Na+- and ATP-Dependency, Organic Anion Transporters)
Studies in rat cultured hepatocytes have demonstrated that the uptake of fluvastatin is a concentration- and temperature-dependent process that shows saturable kinetics, which is characteristic of a specific, carrier-mediated transport mechanism. nih.govnih.gov The Michaelis-Menten constant (Km) for the racemic mixture has been determined to be approximately 37.6 μM. nih.govnih.gov
The uptake process appears to be partially dependent on both sodium ions (Na+) and ATP. nih.govnih.gov The involvement of an ATP-dependent mechanism is supported by the finding that metabolic inhibitors which deplete cellular ATP, such as dinitrophenol (DNP), inhibit fluvastatin uptake. nih.gov The partial Na+-dependency suggests a potential role for Na+-coupled transporters. nih.govnih.gov
Furthermore, fluvastatin uptake is inhibited by organic anions like bromosulfophthalein (BSP) and bile acids such as cholate (B1235396) and taurocholate, indicating that it shares transport pathways with these compounds. nih.govnih.govresearchgate.net This suggests the involvement of organic anion transport systems in its hepatocellular uptake. nih.gov
Role of Efflux and Uptake Transporters (e.g., SLCO1B1, ABCG2)
Several specific transporters have been identified as being involved in the hepatic uptake and efflux of fluvastatin.
SLCO1B1 (OATP1B1): The organic anion-transporting polypeptide 1B1 is a key uptake transporter located on the sinusoidal membrane of hepatocytes. nih.govnih.govbiomedpharmajournal.org Fluvastatin is a substrate for OATP1B1. nih.govnih.govpharmgkb.org Studies have shown that OATP1B1-mediated transport of fluvastatin can be inhibited by other drugs, indicating a potential for drug-drug interactions at the transporter level. nih.gov Genetic variations in the SLCO1B1 gene can influence the pharmacokinetics of fluvastatin, particularly for extended-release formulations. nih.govg-standaard.nl
ABCG2 (BCRP): The breast cancer resistance protein (BCRP) is an efflux transporter that can impact the absorption and disposition of fluvastatin. nih.govpharmgkb.org Genetic polymorphisms in the ABCG2 gene have been associated with increased plasma concentrations of fluvastatin due to reduced efflux activity. dovepress.com
Other transporters, such as OATP2B1 and OATP1B3, have also been shown to transport fluvastatin in vitro, with OATP2B1 exhibiting high affinity for the fluvastatin enantiomers. nih.govresearcher.life The efflux transporters ABCB1 (P-glycoprotein) and ABCC2 (MRP2) have also been identified as being involved in fluvastatin transport. pharmgkb.org
Table 2: Kinetic Parameters of Fluvastatin Uptake by OATP Transporters
| Transporter | Fluvastatin Enantiomer | Km (μM) |
| OATP1B1 | Racemic | 1.4-3.5 |
| OATP2B1 | 3S,5R-fluvastatin | 0.57 |
| OATP2B1 | 3R,5S-fluvastatin | 2.5 |
| OATP1B3 | Not a significant transporter | N/A |
This table summarizes the Michaelis-Menten constants (Km) for fluvastatin uptake by different Organic Anion Transporting Polypeptides (OATPs), indicating the affinity of the transporters for the drug. Data is compiled from in vitro studies. nih.govresearcher.life
Distinction Between Active Transport and Passive Diffusion in Various Cell Types
The mechanism of fluvastatin uptake varies between different cell types. In hepatocytes, as discussed, a significant portion of uptake occurs via active transport systems. nih.govhelsinki.fi This is in contrast to its uptake into human aortic endothelial cells (HAEC), where saturable uptake has not been observed. nih.govnih.gov This suggests that in non-hepatic cells like HAEC, fluvastatin is taken up primarily through non-specific simple diffusion. nih.govnih.gov
The dual mechanism of uptake in hepatocytes—both passive diffusion and active transport—is influenced by the physicochemical properties of fluvastatin. nih.gov It is more lipophilic than pravastatin (B1207561), which relies heavily on active transport, but less so than simvastatin (B1681759), which is taken up mainly by passive diffusion. nih.gov This intermediate lipophilicity allows fluvastatin to utilize both pathways for entry into liver cells. nih.gov
Enantiomer-Specific Pharmacokinetics and Metabolic Fate
The pharmacokinetics of fluvastatin are characterized by significant enantiomer-specific differences. Following oral administration, the peak plasma concentrations of the two enantiomers show a notable disparity, with the active (3R,5S)-enantiomer having a peak concentration that is about 0.7 times that of the inactive (3S,5R)-enantiomer. fda.gov However, this ratio approaches unity after the peak, and both enantiomers are subsequently eliminated with a similar half-life. fda.gov Studies in humans have revealed that the area under the plasma concentration-time curve (AUC) for (3S,5R)-fluvastatin is approximately 1.8 times higher than that for the (3R,5S)-enantiomer. plos.org
The metabolism of fluvastatin is extensive and primarily occurs in the liver. wikipedia.org The main metabolic pathways involve hydroxylation at the 5- and 6-positions of the indole ring and N-deisopropylation. pharmgkb.orgnih.gov The cytochrome P450 (CYP) enzyme system, particularly CYP2C9, is the principal catalyst for these transformations, accounting for roughly 75% of fluvastatin's metabolism. nih.govdrugbank.comwikipedia.org CYP3A4 and CYP2C8 also contribute, but to a lesser extent, representing approximately 20% and 5% of the metabolic clearance, respectively. nih.govdrugbank.comwikipedia.org In vitro studies have demonstrated that CYP2C9 is capable of generating all three major metabolites. pharmgkb.org
Mechanistic Investigations of Drug-Drug Interactions at the Enzyme and Transporter Level
The significant role of CYP2C9 in the metabolism of fluvastatin makes it susceptible to drug-drug interactions with inhibitors and inducers of this enzyme. medcentral.com Co-administration with CYP2C9 inhibitors can lead to decreased clearance and increased plasma concentrations of fluvastatin, while inducers can have the opposite effect. medcentral.com
Transporter proteins also play a role in the disposition of fluvastatin. It has been identified as a substrate for the hepatic uptake transporters SLCO1B1 and SLCO2B1, as well as the efflux transporters ABCB1, ABCC2, and ABCG2. pharmgkb.org Genetic variations in these transporters can contribute to interindividual variability in fluvastatin exposure. nih.gov For instance, the SLCO1B1 c.521T>C variant has been shown to have an enantiospecific effect, increasing the AUC of the active (3R,5S)-fluvastatin without significantly affecting the (3S,5R)-enantiomer. nih.govpharmgkb.org Conversely, some evidence suggests that variants in SLCO2B1 may influence the plasma concentrations of (3S,5R)-fluvastatin. nih.govnih.gov
Enzyme Kinetic Studies with Polymorphic CYP Variants (e.g., CYP2C92, CYP2C93)
Genetic polymorphisms in the CYP2C9 gene can significantly alter the pharmacokinetics of both fluvastatin enantiomers. The most extensively studied variants are CYP2C92 (Arg144Cys) and CYP2C93 (Ile359Leu), both of which result in decreased enzyme activity. nih.govjst.go.jptandfonline.com
Studies have consistently shown that individuals carrying the CYP2C93 allele exhibit markedly increased exposure to both fluvastatin enantiomers. nih.govpharmgkb.orgnih.gov The AUC of (3S,5R)-fluvastatin has been observed to be significantly higher in individuals with the CYP2C91/3 and CYP2C93/3 genotypes compared to those with the wild-type CYP2C91/1 genotype. nih.gov Specifically, one study reported that the mean AUC for (3S,5R)-fluvastatin was 227 µg·h/L in CYP2C91/1 carriers, 360 µg·h/L in CYP2C91/3 carriers, and 1126 µg·h/L in CYP2C93/3 carriers. nih.gov The effect of the CYP2C93 allele appears to be more pronounced for the (3S,5R)-enantiomer than the (3R,5S)-enantiomer. nih.gov
The CYP2C92 allele also influences fluvastatin pharmacokinetics, although its effect is generally less pronounced than that of CYP2C93. pharmgkb.orgnih.gov In vitro studies using recombinant CYP2C9 enzymes have shown that the intrinsic clearance of both enantiomers is reduced by the CYP2C9.2 and CYP2C9.3 variants compared to the wild-type CYP2C9.1. nih.gov The reduction in metabolism of (3S,5R)-fluvastatin was found to be greater with the CYP2C9.3 variant than the CYP2C9.2 variant. nih.gov
These genetic variations in CYP2C9 can lead to significant interindividual differences in fluvastatin exposure, which may have clinical implications. medcentral.comjst.go.jp
Table 1: Effect of CYP2C9 Genotype on the Mean Area Under the Curve (AUC) of Fluvastatin Enantiomers
| CYP2C9 Genotype | (3S,5R)-fluvastatin(1-) AUC (µg·h/L) | (3R,5S)-fluvastatin AUC (µg·h/L) |
|---|---|---|
| 1/1 | 227 | 173 |
| 1/3 | 360 | 231 |
| 3/3 | 1126 | 533 |
Data from Kirchheiner et al. (2003) nih.gov
Advanced Analytical and Computational Methodologies in 3s,5r Fluvastatin 1 Research
High-Resolution Analytical Techniques for Stereoisomer Separation and Quantification
Precise separation and quantification of fluvastatin (B1673502) enantiomers are fundamental for stereoselective pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and related techniques are central to achieving this.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the enantioselective analysis of fluvastatin in biological matrices like human plasma. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
A reported method successfully separated the enantiomers of fluvastatin using a ChiralCel OD-R column. nih.gov The mobile phase consisted of an acetonitrile, methanol, and water mixture (24:36:40) with 0.1% formic acid. nih.gov Detection was achieved by monitoring the transition of the protonated parent ion to a specific product ion for the fluvastatin enantiomers (m/z 410.6 > 348.2). nih.gov This highly sensitive method achieved a quantification limit of 1.5 ng/mL in plasma for both enantiomers, with recoveries exceeding 90%. nih.govebi.ac.uk The precision and accuracy of the method were high, with coefficients of variation and relative errors below 10%. nih.govebi.ac.uk Application of this method in a pharmacokinetic study revealed higher plasma concentrations of the (-)-3S,5R-fluvastatin enantiomer compared to its counterpart. nih.gov
Table 1: LC-MS/MS Parameters for Enantioselective Analysis of Fluvastatin
| Parameter | Details | Source(s) |
|---|---|---|
| Chromatography Column | ChiralCel OD-R | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile:Methanol:Water (24:36:40) + 0.1% Formic Acid | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| MRM Transition (Fluvastatin) | 410.6 > 348.2 | nih.gov |
| Internal Standard | Warfarin (MRM Transition: 307.1 > 161.6) | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL in plasma | nih.govebi.ac.uk |
| Recovery | > 90% | nih.govresearchgate.net |
| Precision (CV%) & Accuracy (RE%) | < 10% | nih.gov |
Beyond LC-MS/MS, other chiral HPLC methods have been developed, often utilizing different chiral stationary phases (CSPs) and detection methods. One such method employed a Chiralcel OD-H column for the separation of (+)-3R,5S and (-)-3S,5R isomers, coupled with fluorescence detection for enhanced sensitivity. researchgate.net This approach achieved a quantification limit of 0.75 ng/mL for each isomer in plasma. researchgate.net
Capillary electrophoresis (CE) offers an alternative, cost-effective approach for chiral separation. researchgate.net A CE method was developed using an uncoated fused-silica capillary with a running buffer containing (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) as the chiral selector. nih.gov This technique successfully separated the fluvastatin enantiomers, achieving a limit of detection of 1.5 µg/mL and a limit of quantification of 2.5 µg/mL. researchgate.netnih.gov
Table 2: Comparison of Chiral Separation Methodologies for Fluvastatin Enantiomers
| Technique | Chiral Selector/Column | Detection Method | Limit of Quantification (LOQ) | Source(s) |
|---|---|---|---|---|
| HPLC | Chiralcel OD-H | Fluorescence (λex 305 nm; λem 390 nm) | 0.75 ng/mL | researchgate.net |
| LC-MS/MS | ChiralCel OD-R | Tandem Mass Spectrometry | 1.5 ng/mL | nih.gov |
| Capillary Electrophoresis (CE) | (2-hydroxypropyl)-β-cyclodextrin | UV/Diode Array | 2.5 µg/mL | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Spectroscopic Characterization of Protein-Ligand Interactions (e.g., Fluorescence Spectroscopy)
Fluorescence spectroscopy is a valuable technique for studying the interactions between drugs and proteins. It relies on monitoring changes in the intrinsic fluorescence of a protein, typically from tryptophan or tyrosine residues, upon binding to a ligand.
The interactions between various statins, including fluvastatin, and human adenylate kinase isoenzyme 1 (hAK1) have been investigated using this method. nih.gov Studies showed that the intrinsic fluorescence intensity of hAK1, which emits at 304 nm, decreases as the concentration of fluvastatin increases. nih.gov This quenching effect indicates the formation of a stable hAK1-fluvastatin complex. nih.gov By analyzing the fluorescence quenching at different temperatures, key thermodynamic parameters can be determined. The binding constants (Kb) for these interactions were found to be on the order of 10⁴ M⁻¹, signifying strong binding. nih.gov The stability of the statin-hAK1 complexes was observed to decrease with an increase in temperature. nih.gov
Table 3: Binding Parameters for Fluvastatin Interaction with hAK1 via Fluorescence Spectroscopy
| Parameter | Description | Value Order | Source(s) |
|---|---|---|---|
| Binding Constant (Kb) | Measures the strength of the binding affinity between ligand and protein. | ~10⁴ M⁻¹ | nih.gov |
| Dissociation Constant (Kd) | Inverse of Kb, indicates the concentration at which half the binding sites are occupied. | Increases with temperature (e.g., 15-30 µM at 37°C) | nih.gov |
| Interaction Type | Static quenching, indicating ground-state complex formation. | - | nih.gov |
Computational Chemistry and Molecular Modeling
Computational techniques provide powerful insights into the molecular-level interactions that govern a drug's activity and specificity, complementing experimental data.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. For fluvastatin, docking studies have confirmed its interaction with the active site of its primary target, HMG-CoA reductase. These simulations show that fluvastatin achieves a high docking score, indicating strong binding efficiency, and interacts with key amino acid residues like Arg590 at the active site.
More recently, the potential for fluvastatin to interact with other protein targets has been explored, particularly viral proteins. Computational studies have investigated the binding of fluvastatin to essential proteins of the SARS-CoV-2 virus. nih.gov Docking simulations revealed that fluvastatin exhibits a strong binding affinity for the viral helicase and fair binding to the main protease (3-CL-Pro) and RNA-dependent RNA polymerase. nih.gov Furthermore, fluvastatin showed a high affinity for various spike protein mutants. nih.gov For instance, the docking score for the fluvastatin-Spike wild-type complex was -8.194 kcal/mol, with interactions involving hydrogen bonds and salt bridges with residues like LYS 964 and ASN 960. researchgate.net
Table 4: Molecular Docking Scores of Fluvastatin with Various Protein Targets
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Source(s) |
|---|---|---|---|---|
| HMG-CoA Reductase | Fluvastatin | -7.161 | Arg590, Asn658 | |
| SARS-CoV-2 Helicase | Fluvastatin | Strongest among statins | LYS 288, ARG 443 | nih.govresearchgate.net |
| SARS-CoV-2 Spike (Wild Type) | Fluvastatin | -8.194 | LYS 964, ASN 960, GLN 957 | researchgate.net |
| SARS-CoV-2 3-CL-Pro | Fluvastatin | Fair binding affinity | Not specified | nih.gov |
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net These simulations track the movements and conformational changes of the complex, providing crucial information about its stability. researchgate.net
MD simulations have been used to validate the docking results of fluvastatin with SARS-CoV-2 proteins. nih.gov By running simulations for periods up to several hundred nanoseconds, researchers can analyze metrics like the Root Mean Square Deviation (RMSD). researchgate.net A stable, low RMSD value over the course of the simulation indicates that the ligand remains securely bound and the protein-ligand complex is stable. researchgate.net Studies on fluvastatin complexed with SARS-CoV-2 target proteins confirmed the formation of a stable drug-protein complex, supporting the potential for these interactions to be pharmacologically relevant. nih.gov This computational evidence highlights the stability of the fluvastatin-protein interactions, which is a prerequisite for sustained biological activity. nih.govresearchgate.net
In Silico Prediction of Binding Affinities and Molecular Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the binding mechanisms of (3S,5R)-fluvastatin(1-) with its primary target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. These in silico techniques provide detailed insights into binding affinities and the specific molecular interactions that underpin its inhibitory activity.
Molecular docking studies consistently demonstrate the high binding efficiency of fluvastatin to HMG-CoA reductase. In comparative analyses with other synthetic statins, fluvastatin exhibits one of the highest docking scores, indicating a strong and favorable binding interaction within the enzyme's active site. For instance, a docking score of -7.161 has been reported for fluvastatin, signifying a more stable ligand-protein complex compared to several other statins.
These computational models reveal that the stability of the (3S,5R)-fluvastatin(1-)-HMG-CoA reductase complex is maintained by a network of specific molecular interactions. Key amino acid residues within the active site play a crucial role in anchoring the inhibitor. Conserved residues such as Arginine 590 (Arg590) and Asparagine 658 (Asn658) have been identified as common interaction points for statins, including fluvastatin. The binding is further stabilized by a combination of hydrogen bonds and hydrophobic interactions, which are critical for the potent competitive inhibition of the enzyme. researchgate.net
Molecular dynamics simulations complement docking studies by providing a dynamic picture of the binding stability over time. MD simulations performed on the fluvastatin-HMG-CoA reductase complex have confirmed the formation of a stable drug-protein complex. researchgate.netnih.gov These simulations assess parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the root-mean-square fluctuation (RMSF) of amino acid residues, to demonstrate the stability of the binding pose and interactions throughout the simulation period. researchgate.net Such studies have been instrumental in validating the docking results and providing a deeper understanding of the dynamic nature of the molecular recognition process.
Table 1: Predicted Binding Affinity and Molecular Interactions of Fluvastatin with HMG-CoA Reductase
| Computational Method | Target Protein | Key Findings | Interacting Residues (Examples) | Reference |
| Molecular Docking | HMG-CoA Reductase | High docking score (-7.161) compared to other synthetic statins, indicating strong binding efficiency. | Arg590, Asn658 | |
| Molecular Dynamics | HMG-CoA Reductase | Confirmed stable binding interactions and ligand pose within the active site over the simulation time. | Not specified in detail | researchgate.netnih.gov |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for (3S,5R)-Fluvastatin Derivatives
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological profiles of drug candidates. Computational tools such as QikProp (Schrödinger), SwissADME, and others are employed to evaluate the drug-likeness of (3S,5R)-fluvastatin and its derivatives. researchgate.net
Computational analyses predict that fluvastatin has favorable absorption characteristics compared to other synthetic statins. The molecule adheres to Lipinski's rule of five, with no violations, suggesting good potential for oral bioavailability. guidetopharmacology.org Key physicochemical properties calculated for fluvastatin include a molecular weight of approximately 411.5 g/mol , a LogP (octanol-water partition coefficient) of 4.5, and a topological polar surface area (TPSA) of 82.69 Ų. guidetopharmacology.orgnih.govresearchgate.net
Metabolism is a key aspect of the ADMET profile. It is known that the stereoisomers of fluvastatin are metabolized differently; specifically, (3S,5R)-fluvastatin is preferentially metabolized by the cytochrome P450 enzyme CYP2C9. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
Toxicity prediction is another vital area of in silico analysis. While fluvastatin generally shows a promising profile, some computational models have highlighted a potential high risk for the inhibition of the human Ether-à-go-go-Related Gene (hERG) channel. hERG inhibition is a significant concern in drug development as it can lead to cardiac arrhythmias. Further in silico and in vitro studies on fluvastatin derivatives often focus on modifying the structure to mitigate such potential off-target effects while retaining the desired inhibitory activity on HMG-CoA reductase. researchgate.net The evaluation of ADMET properties for novel derivatives helps guide the design of safer and more effective therapeutic agents. researchgate.net
Table 2: Predicted ADMET Properties of Fluvastatin
| ADMET Parameter | Predicted Value/Finding | Computational Tool/Method | Reference |
| Absorption | |||
| Lipinski's Rule of Five | 0 violations | CDK | guidetopharmacology.org |
| Human Intestinal Absorption | Predicted to be well-absorbed | QikProp | |
| Distribution | |||
| LogP | 4.5 | PubChem, DrugBank | nih.govresearchgate.net |
| Topological Polar Surface Area | 82.69 Ų | CDK | guidetopharmacology.org |
| Metabolism | |||
| Primary Metabolizing Enzyme | Preferentially metabolized by CYP2C9 | Experimental/LC-MS/MS | |
| Toxicity | |||
| hERG Inhibition Risk | High risk predicted | Toxicity profiling |
Table of Mentioned Compounds
Future Research Directions and Translational Potential of 3s,5r Fluvastatin 1
Identification of Novel Biological Targets Independent of HMG-CoA Reductase Inhibition
While the inhibitory effect of the (3R,5S) enantiomer on HMG-CoA reductase is well-established, studies are beginning to uncover that both enantiomers of fluvastatin (B1673502) possess biological activities independent of this primary mechanism, often referred to as pleiotropic effects. medcentral.comnih.govhelsinki.fi Research has shown that the different enantiomers of statins can have distinct interactions with various cellular components. nih.govendocrine-abstracts.orgendocrine-abstracts.org
Future investigations are geared towards identifying specific molecular targets for (3S,5R)-fluvastatin(1-). For instance, studies have explored the enantiospecific effects of fluvastatin isomers on nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the glucocorticoid receptor (GR). nih.govendocrine-abstracts.orgendocrine-abstracts.org It has been observed that certain fluvastatin enantiomers can dose-dependently antagonize the activity of the glucocorticoid receptor. endocrine-abstracts.orgresearchgate.net Furthermore, some fluvastatin isomers have been shown to slightly increase the transcriptional activity of the aryl hydrocarbon receptor (AhR). endocrine-abstracts.org
A summary of the observed effects of fluvastatin enantiomers on different receptors is presented below:
| Receptor | Fluvastatin Enantiomer(s) | Observed Effect | Reference(s) |
| Pregnane X Receptor (PXR) | All enantiomers | Dose-dependent influence on basal and ligand-inducible activity | endocrine-abstracts.org |
| Glucocorticoid Receptor (GR) | 3S5S-, 3R5R-, and 3R5S-fluvastatin | Dose-dependently antagonized dexamethasone-inducible activity | endocrine-abstracts.orgresearchgate.net |
| Aryl Hydrocarbon Receptor (AhR) | 3R5R-, 3S5R-, and 3S5S-fluvastatin | Slight increase in luciferase activity | endocrine-abstracts.org |
These findings suggest that (3S,5R)-fluvastatin(1-) may have a pharmacological profile that is distinct from its cholesterol-lowering counterpart, opening up avenues for new therapeutic applications.
Development of (3S,5R)-Fluvastatin(1-) as a Tool Compound for Mechanistic Studies
The differential activities of fluvastatin's enantiomers make them valuable tools for dissecting the complex signaling pathways affected by statins. By using the less active (3S,5R)-fluvastatin(1-) as a control or comparator, researchers can distinguish between effects mediated by HMG-CoA reductase inhibition and those that are independent of this pathway.
This approach is crucial for understanding the "pleiotropic" effects of statins, which include anti-inflammatory, antioxidant, and anti-proliferative properties. medcentral.comnih.gov For example, studies have indicated that (3S,5R)-fluvastatin and its metabolites possess antioxidative capabilities comparable to the (3R,5S) enantiomer, suggesting a potential role in anti-atherosclerotic effects through mechanisms other than lipid lowering. medchemexpress.com
The use of enantiomerically pure forms of fluvastatin in research allows for a more precise understanding of their interactions with various enzymes and transporters. For instance, the transport of both (3R,5S)- and (3S,5R)-fluvastatin by multidrug resistance-associated proteins (MRP1 and MRP5) has been investigated, revealing stereoselective transport characteristics. nih.gov
Exploration of Unique Therapeutic Opportunities for the Less Active Enantiomer
The discovery of HMG-CoA reductase-independent activities of (3S,5R)-fluvastatin(1-) has prompted exploration into its potential for unique therapeutic applications. While the (3R,5S) enantiomer is primarily responsible for lowering cholesterol, the other isomer could be developed for conditions where its specific off-target effects are beneficial. endocrine-abstracts.org
For example, the immunomodulatory effects of statins, such as the suppression of MHC II on antigen-presenting cells, could be harnessed. nih.gov If these effects are found to be prominent with the (3S,5R) enantiomer without significantly impacting cholesterol levels, it could be a candidate for treating certain inflammatory or autoimmune disorders. The potential anti-cancer properties of statins, including antiangiogenic, apoptotic, and antimetastatic effects, are also an area of active investigation. nih.gov By isolating the effects of (3S,5R)-fluvastatin(1-), it may be possible to develop a targeted therapy that minimizes the metabolic consequences of HMG-CoA reductase inhibition.
Advancements in Delivery Systems for Targeted Research Applications
To effectively study and potentially utilize the specific properties of (3S,5R)-fluvastatin(1-), advanced drug delivery systems are being explored. These systems aim to deliver the compound to specific sites in the body for targeted research and potential therapeutic applications.
By encapsulating (3S,5R)-fluvastatin(1-) in targeted nanoparticles or other advanced carriers, researchers can investigate its effects on specific tissues or cell types with greater precision. This targeted approach is essential for elucidating its unique mechanisms of action and for exploring its full therapeutic potential in a research context.
Q & A
Q. How to structure a study investigating (3S,5R)-fluvastatin(1-)-associated diabetes risk without confounding by indication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
